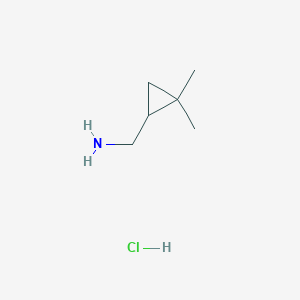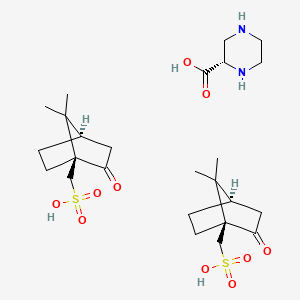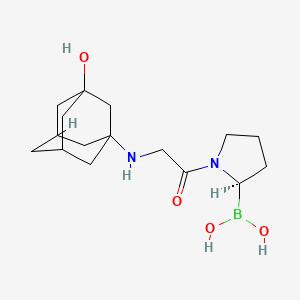
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Descripción general
Descripción
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-CFDMA-HCl) is a synthetic organic compound used in a variety of scientific and medical research applications. This compound is a modified form of acetic acid and is used as an intermediate in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, as well as in the synthesis of some industrial chemicals. 2-CFDMA-HCl is a versatile compound that can be used in a variety of ways to facilitate scientific research.
Mecanismo De Acción
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a versatile compound that can be used to facilitate a variety of chemical reactions. It acts as a catalyst in reactions involving the addition of a nucleophile to a carbon-carbon double bond. It also facilitates the formation of a new carbon-carbon bond in reactions involving the addition of an electrophile to an alkene. Additionally, it can be used to facilitate the formation of a new carbon-carbon bond in reactions involving the addition of a nucleophile to an alkene.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in laboratory experiments has several advantages. It is a highly versatile compound that can be used to facilitate a variety of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is highly soluble in water, making it suitable for use in aqueous solutions.
However, there are some limitations to the use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in laboratory experiments. It is toxic and should be handled with care. Additionally, it is volatile and should be stored in a cool, dry place. Furthermore, it is sensitive to light and should be protected from light exposure.
Direcciones Futuras
The use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in scientific research is likely to increase in the future. It is a versatile compound that can be used in a variety of ways to facilitate scientific research. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a promising compound for the development of new pharmaceuticals and industrial chemicals. Furthermore, it is relatively inexpensive and easy to obtain, making it a cost-effective reagent for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, industrial chemicals, and other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12;/h3-5,9H,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWQFKHEMOFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)





